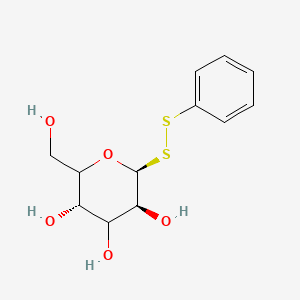

1-硫-|A-D-葡萄糖 1-苯磺硫酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a chemical compound with the molecular formula C12H16O5S2 and a molecular weight of 304.38 . It is used as a thio-glucose derivative in the enzymic elongation of the β (1→3)-glucan chain .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 disulfide .科学研究应用

Tumor Imaging

1-Thio-β-D-glucose (1-TG) has been investigated for its potential as a marker for glucose metabolism in tumor cells. In a study, the cellular uptake of 99mTc-labeled 1-TG was compared with 2-deoxy-2-[18 F]fluoro-D-glucose (18F-FDG) in human colorectal carcinoma and human lung adenocarcinoma cell lines . Although the uptake was less pronounced in 1-TG compared with 18F-FDG, it showed an uptake in vitro with glucose analog characteristics .

2. In Vivo Tumor Uptake and Bio-distribution In another study, the capacity of 99mTc-labeled 1-TG to act as a marker for glucose consumption in tumor cells in vivo was investigated. The biodistribution, including tumor uptake, of 1-TG at various time points after injection was studied in human colorectal carcinoma (HCT-116) and human lung adenocarcinoma (A549) xenograft bearing nude mice .

Antitumor Bioenergetic Therapy

1-Thio-β-D-glucose (1-TG) has been used in antitumor bioenergetic therapy. The loaded glucose oxidase (GOx) catalyzes the glutathione-activated thioglucose to generate cytotoxic H2S/H2O2, which further induces synergistic defects in mitochondrial function by suppressing cytochrome c oxidase expression and damaging the mitochondrial membrane potential .

Inhibition of the Maillard Reaction

1-Thio-β-D-glucose tetraacetate, a derivative of 1-Thio-β-D-glucose, is used as an inhibitor of the Maillard reaction between glucose and glycine .

安全和危害

作用机制

Target of Action

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a biochemical used in proteomics research

Mode of Action

It’s known that the compound forms a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

Its ability to form a hydrophilic self-assembled monolayer with metal and stabilize lipid bilayers suggests it may interact with membrane-associated biochemical pathways .

Result of Action

Its ability to protect proteins from denaturation suggests it may have a role in maintaining protein structure and function .

Action Environment

Its ability to form a hydrophilic self-assembled monolayer with metal suggests it may be influenced by the presence of metal ions .

属性

IUPAC Name |

(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSUUGAVYFRNR-PFOINOEHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858474 |

Source

|

| Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thio-beta-D-glucose 1-benzenesulfenothioate | |

CAS RN |

1189134-15-3 |

Source

|

| Record name | (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)

![(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B587066.png)

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)